

Application Note: Comprehensive Analytical Characterization of (1-(sec-Butyl)piperidin-4-yl)methanamine

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Compound of Interest

Compound Name:	(1-(sec-Butyl)piperidin-4-yl)methanamine
CAS No.:	1247409-53-5
Cat. No.:	B577813

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Abstract

(1-(sec-Butyl)piperidin-4-yl)methanamine is a key building block in medicinal chemistry, valued for its bifunctional nature which includes a secondary amine within the piperidine ring and a primary aminomethyl group.[1] Its structural attributes make it a versatile scaffold for synthesizing a wide range of pharmacologically active agents.[2] The rigorous characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream drug candidates, thereby guaranteeing reproducibility in research and manufacturing. This guide provides a comprehensive, multi-technique approach for the analytical characterization of this compound, intended for researchers, analytical scientists, and professionals in drug development. We present detailed protocols for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Compound Profile & Analytical Strategy

A robust analytical strategy relies on the orthogonal application of multiple techniques to build a complete profile of the chemical entity. No single method can provide all necessary information. Our approach is designed to first confirm the molecular structure and then quantify its purity, ensuring all potential impurities are identified and controlled.

- Identity & Structure: Confirmed by NMR and MS.
- Purity & Quantification: Determined primarily by HPLC-UV.
- Functional Groups: Verified by FTIR.

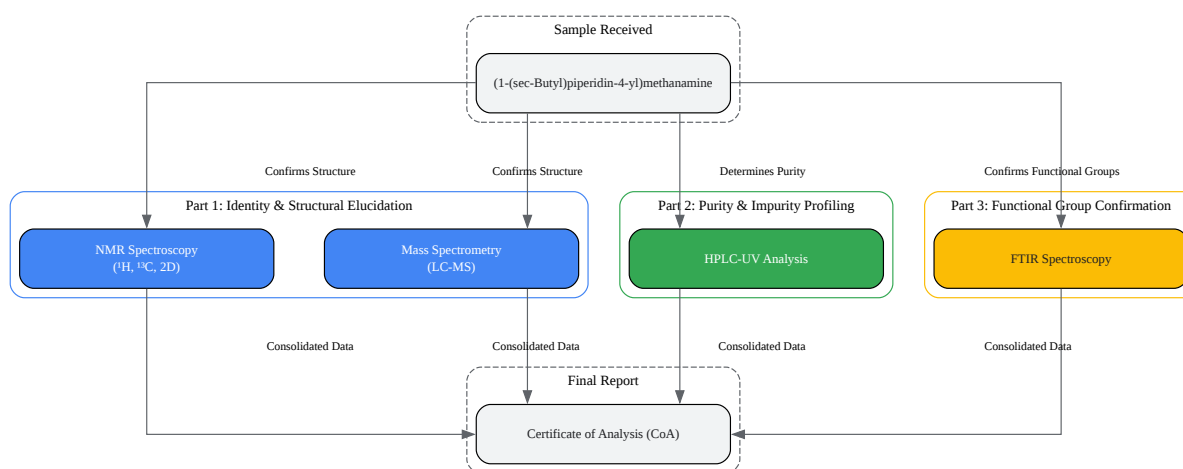
Table 1: Compound Identifiers

Property	Value	Source
IUPAC Name	(1-(sec-Butyl)piperidin-4-yl)methanamine	N/A
CAS Number	1247409-53-5	[3][4]
Molecular Formula	C ₁₀ H ₂₂ N ₂	[3]
Molecular Weight	170.30 g/mol	[3]

The image you are requesting does not exist or is no longer available.

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| Structure | | N/A |



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Figure 1: Integrated workflow for comprehensive analytical characterization.

Identity and Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for the unambiguous determination of molecular structure. ^1H NMR confirms the presence and connectivity of protons, while ^{13}C NMR identifies all unique carbon environments. For a molecule like this, with several aliphatic protons in similar environments, 2D NMR (e.g., COSY, HSQC) may be employed for definitive assignments.

Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 or Methanol- d_4). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
- Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for adequate signal dispersion.
- ^1H NMR Acquisition:
 - Pulse Angle: 30-45 degrees.
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 16-64, to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.
- ^{13}C NMR Acquisition:
 - Technique: Proton-decoupled (e.g., zgpg30).
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 1024-4096, to achieve a good signal-to-noise ratio.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate ^1H NMR signals and reference the spectra to TMS.

Expected Spectral Data: Based on the known structure and data from analogous piperidine compounds, the following signals are anticipated.^{[5][6]}

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts (in CDCl_3)

Assignment	¹ H Chemical Shift (ppm)	Multiplicity	Integration	¹³ C Chemical Shift (ppm)
sec-Butyl CH ₃ (terminal)	~0.8-0.9	t	3H	~11-12
sec-Butyl CH ₃ (internal)	~0.9-1.0	d	3H	~16-18
Piperidine H-3, H-5 (axial)	~1.1-1.3	m	2H	~30-32
sec-Butyl CH ₂	~1.3-1.5	m	2H	~26-28
Piperidine H-4	~1.5-1.7	m	1H	~38-40
Piperidine H-3, H-5 (equatorial)	~1.7-1.9	m	2H	~30-32
Piperidine H-2, H-6 (axial)	~2.0-2.2	m	2H	~55-57
sec-Butyl CH	~2.3-2.5	m	1H	~60-62
-CH ₂ NH ₂	~2.5-2.7	d	2H	~46-48
Piperidine H-2, H-6 (equatorial)	~2.8-3.0	m	2H	~55-57

| -NH₂ | ~1.5-2.5 | br s | 2H | N/A |

Note: Chemical shifts are predictive and may vary based on solvent and concentration. The -NH₂ signal is often broad and may exchange with trace water in the solvent.

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound, serving as a primary identity test. When coupled with a separation technique like LC (LC-MS) and operated in fragmentation mode (MS/MS), it can provide structural information that corroborates NMR data. Electrospray ionization (ESI) is the preferred method for this polar, basic compound.

Protocol: LC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~10-20 µg/mL) in a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid to promote protonation.
- Instrumentation: An HPLC system coupled to a single quadrupole or triple quadrupole/ion trap mass spectrometer with an ESI source.
- Chromatographic Conditions (for sample introduction):
 - Column: C18, 2.1 x 50 mm, 3.5 µm.
 - Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 2-5 µL.
- MS Conditions:
 - Ionization Mode: Positive ESI (+).
 - Capillary Voltage: 3.5-4.5 kV.
 - Drying Gas (N₂) Flow: 8-12 L/min.
 - Drying Gas Temperature: 300-350 °C.
 - Scan Range: m/z 50-500.
- Data Interpretation: Look for the protonated molecular ion [M+H]⁺. The accurate mass should be within 5 ppm of the theoretical value if using a high-resolution mass spectrometer (HRMS).

Table 3: Expected Mass Spectrometry Data

Ion Species	Theoretical m/z	Description
[M+H] ⁺	171.1856	Protonated parent molecule.
[M+H - C ₄ H ₉] ⁺	114.1124	Loss of the sec-butyl group. This corresponds to the piperidin-4-ylmethanamine fragment.[7]

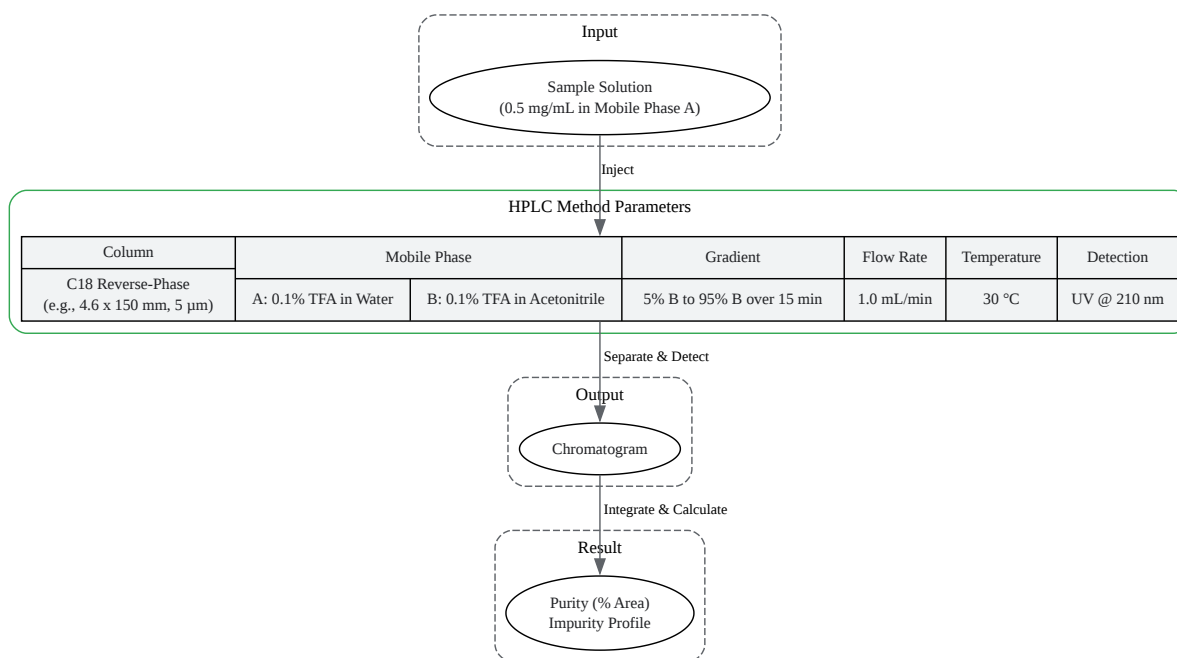
| [C₄H₁₀N]⁺ | 72.0808 | Fragment corresponding to the protonated sec-butylamine after rearrangement.[8] |

Purity Assessment Protocol

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is the industry-standard method for quantifying the purity of pharmaceutical compounds and detecting related impurities. A reverse-phase C18 column provides excellent separation for moderately polar compounds. Since the analyte lacks a strong UV chromophore, detection at a low wavelength (e.g., 200-215 nm) is required. The use of an acid modifier like trifluoroacetic acid (TFA) improves peak shape for amines by suppressing silanol interactions.

[9]



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Figure 2: Logic diagram for the HPLC purity assessment method.

Protocol: Reverse-Phase HPLC for Purity Analysis

- Reagent & Solution Preparation:
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
- Sample Diluent: Mobile Phase A.
- Standard Solution: Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent. Create a working standard at 0.5 mg/mL.
- Sample Solution: Prepare the sample to be tested at a concentration of 0.5 mg/mL in diluent.
- Chromatographic Conditions:
 - HPLC System: A binary or quaternary HPLC system with a UV/PDA detector.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Column Temperature: 30 °C.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - UV Detection: 210 nm.
 - Gradient Program:
 - 0-2 min: 5% B
 - 2-17 min: 5% to 95% B
 - 17-20 min: 95% B
 - 20-21 min: 95% to 5% B
 - 21-25 min: 5% B (re-equilibration)
- System Suitability Test (SST): Before sample analysis, perform five replicate injections of the working standard solution. The system is suitable for use if the criteria in Table 4 are met. This ensures the trustworthiness and reproducibility of the results.[9]

- Analysis: Inject the sample solution in duplicate.
- Calculation: Calculate the purity by the area percent method.
 - % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100

Table 4: System Suitability Criteria

Parameter	Acceptance Criterion	Rationale
Tailing Factor (T)	$0.8 \leq T \leq 1.5$	Ensures peak symmetry.
Theoretical Plates (N)	> 2000	Measures column efficiency.
%RSD of Peak Area	$\leq 2.0\%$	Confirms injection precision.

| %RSD of Retention Time | $\leq 1.0\%$ | Confirms pumping stability. |

Functional Group Confirmation

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and simple technique used to confirm the presence of key functional groups, providing a molecular "fingerprint." For this compound, we expect to see characteristic absorptions for N-H bonds in the primary amine and C-H bonds in the aliphatic regions.

Protocol: FTIR-ATR

- Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - Resolution: 4 cm^{-1} .

- Scan Range: 4000-600 cm^{-1} .
- Number of Scans: 16-32.
- Data Processing: Perform ATR correction and baseline correction.

Table 5: Expected Characteristic FTIR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3300-3400	N-H Stretch (asymmetric & symmetric)	Primary Amine (-NH ₂)
2850-2960	C-H Stretch	Aliphatic (CH, CH ₂ , CH ₃)
1590-1650	N-H Bend (scissoring)	Primary Amine (-NH ₂)
1450-1470	C-H Bend	Aliphatic (CH ₂ , CH ₃)

| 1000-1250 | C-N Stretch | Aliphatic Amines |

Conclusion

The analytical methods detailed in this application note provide a robust framework for the complete characterization of **(1-(sec-Butyl)piperidin-4-yl)methanamine**. By combining NMR and MS for structural confirmation with a validated HPLC method for purity assessment and FTIR for functional group verification, researchers and quality control professionals can confidently ascertain the quality and identity of this important chemical building block. Adherence to these protocols will ensure data integrity, supporting successful outcomes in research, development, and manufacturing.

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